2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c1-25-19-15-9-8-14-18(19)22-23-20(16-10-4-2-5-11-16)21(24-22)17-12-6-3-7-13-17/h2-15H,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOGJAPOAUEYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941413 | |
| Record name | 2-(2-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965-19-1 | |
| Record name | 2-(2-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydro-2-(2-methoxyphenyl)-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001965191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-2-(2-methoxyphenyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reagents and Reaction Conditions
The Debus-Radziszewski reaction remains the cornerstone for synthesizing this compound. The protocol involves:
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Benzil (1,2-diphenylethanedione) as the diketone precursor.
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2-Methoxybenzaldehyde as the aryl aldehyde.
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Ammonium acetate as the ammonia source.
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Acetic acid as both solvent and catalyst.
Reactions are conducted under reflux (110–120°C) for 6–8 hours, facilitating imidazole ring formation through cyclocondensation.
Table 1: Standard Reaction Conditions and Outcomes
| Parameter | Condition/Value | Impact on Yield/Purity |
|---|---|---|
| Catalyst (AcOH) | 3–4 equivalents | Enhances cyclization |
| Temperature | 110–120°C | Optimizes kinetics |
| Solvent | Acetic acid | Polar medium improves solubility |
| Reaction Time | 6–8 hours | Maximizes conversion |
| Yield | 70–85% | Purity ≥95% (HPLC) |
Optimization of Parameters
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Catalyst Variants: Substituting acetic acid with HCl (1–2 equivalents) reduces reaction time to 4–5 hours but may lower yield due to side reactions.
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Solvent Effects: Ethanol or methanol as solvents yield comparable results but require higher temperatures (130–140°C).
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Ammonia Source: Ammonium carbonate can replace ammonium acetate, though longer reaction times (10–12 hours) are needed.
Alternative Catalytic Methods
Microwave-Assisted Synthesis
Microwave irradiation (150–200 W) reduces reaction time to 20–30 minutes, achieving yields of 78–82%. This method minimizes thermal degradation, enhancing purity.
Ionic Liquid Catalysis
Using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF]) as a green catalyst at 90°C achieves 88% yield in 3 hours. Ionic liquids improve recyclability but increase costs.
Table 2: Comparative Analysis of Catalytic Methods
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Traditional Reflux | AcOH, 8 hours | 75% | 95% |
| Microwave | 200 W, 30 minutes | 82% | 97% |
| Ionic Liquid | [BMIM][BF], 3h | 88% | 96% |
Industrial-Scale Production Techniques
Industrial synthesis prioritizes continuous flow reactors (CFRs) over batch processes. Key advantages include:
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Enhanced Heat Transfer: CFRs maintain uniform temperature, reducing side products.
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Automated Purification: In-line chromatography systems isolate the product with >98% purity.
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Scalability: CFRs accommodate throughputs of 50–100 kg/day, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
| Metric | Traditional Method | Microwave | Ionic Liquid |
|---|---|---|---|
| Cost per kg | $120 | $180 | $250 |
| Energy Consumption | High | Moderate | Low |
| Environmental Impact | Moderate | Low | Very Low |
| Scalability | Limited | Moderate | High |
The ionic liquid method, while costly, aligns with green chemistry principles, reducing waste by 40% compared to traditional approaches .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazole ring, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
Overview
2-(2-Methoxyphenyl)-4,5-diphenyl-1H-imidazole is an organic compound belonging to the imidazole family. It has garnered attention for its diverse applications across various scientific fields, including chemistry, biology, and medicine. This article aims to explore its applications in detail, supported by comprehensive data tables and documented case studies.
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex organic molecules. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with various metal ions .
Biology
- Biological Activities : Research indicates that this compound exhibits potential antimicrobial, antifungal, and anticancer properties. Studies have shown that it can inhibit specific enzymes involved in cell proliferation and survival, making it a candidate for further biological investigations .
Medicine
- Therapeutic Potential : Ongoing research is exploring its application as a therapeutic agent for various diseases, including cancer and infectious diseases. Its efficacy against resistant cell lines has been documented, suggesting potential use in clinical settings .
Industrial Applications
- Material Development : The compound is also employed in developing new materials such as polymers and dyes, leveraging its unique chemical properties to enhance material performance .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on cisplatin-resistant cancer cell lines. The results indicated significant inhibitory effects on cell viability, suggesting that this compound could be a valuable addition to cancer therapy regimens .
Case Study 2: Sensing Applications
Another study explored the use of this compound as a chemosensor for detecting Cu²⁺ ions through fluorescence and absorption spectroscopy. The findings demonstrated its ability to selectively bind Cu²⁺ ions, showcasing its potential in environmental monitoring and analytical chemistry .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Used in coordination chemistry as a ligand |
| Biology | Antimicrobial and anticancer properties | Inhibits enzymes related to cell proliferation |
| Medicine | Potential therapeutic agent | Effective against resistant cancer cell lines |
| Industry | Material development | Utilized in polymers and dyes |
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Imidazole Derivatives
Key Observations :
- Methoxy Position : Ortho-substituted methoxy (target compound) results in lower melting points compared to para- or meta-substituted derivatives (e.g., 3,4-dimethoxyphenyl derivative melts at 240–242°C) due to reduced symmetry and packing efficiency .
- Halogen Substituents : Chloro- or bromo-substituted derivatives exhibit higher melting points (e.g., 2-(4-chlorophenyl)-... at 261–263°C) due to stronger intermolecular halogen interactions .
- Heterocyclic Substituents : Thiophene- or furan-substituted derivatives (e.g., 2-(thiophen-2-yl)-... at 269–271°C) show markedly higher melting points, attributed to π-π stacking and polarizability .
Analgesic and Anti-inflammatory Activity
- Target Compound: No direct data available.
- Comparisons :
- Compound 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-...) exhibits 89% analgesic activity at 100 mg/kg, while 2a (2-(2,6-dichlorophenyl)-...) shows 100% anti-inflammatory activity, comparable to diclofenac .
- Nitro and chloro groups enhance bioactivity by modulating electron-withdrawing effects and receptor binding .
Antiproliferative Activity
- Target Compound: No direct data available.
- Comparisons: Derivatives like 4d (2-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol) and 11j (2-(3-nitrophenyl)-4,5-diphenyl-...) show moderate activity (45–48% inhibition) against melanoma cells . Methoxy or nitro groups alone are insufficient for high potency; halogenated or fused aromatic systems (e.g., anthracene in ADPI derivatives) improve activity .
Fluorescence and Optical Properties
- Target Compound: No fluorescence data reported.
- Comparisons: ADPI (2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole) exhibits strong mechanofluorochromic and acidochromic behavior due to extended π-conjugation . Thiophene- or pyridyl-substituted derivatives show redshifted absorption/emission spectra compared to phenyl-substituted analogs .
Structural and Crystallographic Insights
- Comparisons :
Drug-Likeness and ADMET Predictions
- Target Compound: No direct data available.
- Comparisons :
- Derivatives with furan or nitro groups (e.g., 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-...) show favorable drug-likeness profiles but may require optimization for metabolic stability .
- Methoxy groups generally improve solubility but may reduce membrane permeability due to increased polarity .
Biological Activity
2-(2-Methoxyphenyl)-4,5-diphenyl-1H-imidazole is a compound belonging to the imidazole class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a central imidazole ring substituted with two phenyl groups and a methoxy group, contributing to its unique biological profile.
Anti-inflammatory Activity
Research has demonstrated that imidazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that certain analogs of imidazole can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In molecular docking studies, this compound showed promising binding affinity to COX-2, indicating potential as an anti-inflammatory agent with efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Antimicrobial Activity
Imidazole compounds are also recognized for their antimicrobial properties. The synthesized derivatives have been evaluated against various bacterial and fungal strains. For example, metal complexes derived from imidazole have shown enhanced antimicrobial activity compared to their parent ligands. This suggests that this compound may possess similar antimicrobial efficacy .
Anticancer Potential
The anticancer activity of imidazole derivatives has been extensively studied. This compound has demonstrated cytotoxic effects against various cancer cell lines. In one study, it was found to inhibit the proliferation of cisplatin-resistant cancer cells, highlighting its potential as a novel therapeutic agent for resistant cancer types . The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell cycle progression.
Synthesis and Evaluation
A series of experiments were conducted to synthesize this compound and evaluate its biological activities. The synthesis involved refluxing appropriate precursors in acetic acid, followed by purification through recrystallization. Characterization techniques such as NMR and IR spectroscopy confirmed the structure .
In Vivo Studies
In vivo studies have corroborated the in vitro findings regarding the anti-inflammatory and analgesic properties of this compound. For example, administration in animal models resulted in a significant reduction in paw edema and pain response comparable to standard treatments .
Data Summary
Q & A
Q. What are the common synthetic routes for 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) involving benzil derivatives, aldehydes (e.g., 2-methoxybenzaldehyde), and ammonium acetate. Key factors include:
- Catalyst: Acetic acid or HCl as acidic catalysts.
- Solvent: Ethanol or methanol under reflux (60–80°C).
- Oxidative conditions: Air or mild oxidants (e.g., H₂O₂) for imidazole ring closure . Example: Synthesis of a derivative (2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole) achieved 75–85% yield using ethanol at 80°C for 6 hours .
| Parameter | Condition/Value | Impact on Yield/Purity |
|---|---|---|
| Catalyst (AcOH) | 2–3 equivalents | Enhances cyclization |
| Temperature | 80°C vs. RT | Higher temp → faster kinetics |
| Solvent polarity | Ethanol (polar) | Improves solubility |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR spectroscopy: Identifies functional groups (e.g., C=N stretch at ~1666 cm⁻¹, NH stretch at ~3448 cm⁻¹) .
- ¹H/¹³C NMR: Assigns substituent positions (e.g., methoxy protons at δ ~3.3–3.8 ppm, aromatic protons at δ 7.2–7.9 ppm) .
- X-ray crystallography: Resolves molecular conformation (e.g., dihedral angles between phenyl rings: 15–25°) .
| Technique | Key Data Points | Reference |
|---|---|---|
| IR (KBr) | 1666 cm⁻¹ (C=N), 3448 cm⁻¹ (NH) | |
| ¹H NMR (DMSO) | δ 3.34 (OCH₃), 7.26–7.93 (aromatic H) | |
| X-ray | Triclinic system, space group P1 |
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example:
- HOMO-LUMO gaps: Lower gaps (~3–4 eV) suggest higher reactivity .
- Electrostatic potential maps: Highlight electron-rich regions (e.g., imidazole N atoms) prone to electrophilic attack . Tools like Gaussian or ORCA optimize geometries using B3LYP/6-31G(d) basis sets. Validate predictions with experimental substituent effects (e.g., methoxy vs. nitro groups) .
Q. What strategies resolve contradictions in reported biological activities of structurally similar imidazoles?
Methodological Answer: Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:
- Standardized assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and positive controls .
- Structure-activity relationship (SAR) studies: Systematically modify substituents (e.g., methoxy position) to isolate activity contributors . Example: Fluorescent imidazoles with para-methoxy groups showed stronger emission than ortho-substituted analogs due to extended conjugation .
Q. How do structural modifications (e.g., methoxy position) alter the photophysical properties of this compound?
Methodological Answer: Substituent position impacts π-conjugation and intramolecular charge transfer (ICT):
- Ortho-methoxy: Steric hindrance reduces planarity → weaker fluorescence .
- Para-methoxy: Enhances conjugation → higher quantum yield (e.g., Φ = 0.45 vs. 0.28 for ortho) . Experimental validation:
- UV-Vis: Red-shifted absorption maxima (~350 nm) for para-substituted derivatives.
- Fluorescence lifetime: Longer lifetimes (~4.2 ns) indicate stabilized excited states .
Q. What insights does single-crystal X-ray diffraction provide about molecular conformation?
Q. How can AI-driven retrosynthetic tools optimize the synthesis of this compound?
Methodological Answer: AI platforms (e.g., Pistachio, Reaxys) use template-based algorithms to propose routes:
- Precursor scoring: Prioritizes commercially available starting materials (e.g., benzil derivatives).
- Reaction feasibility: Predicts yields using historical data (e.g., MCRs > 70% success rate) . Example: A one-step route via ammonium acetate, benzil, and 2-methoxybenzaldehyde was flagged as high-probability (plausibility score: 0.89) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
